3-Phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid
Overview
Description
3-Phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that has been of interest to the scientific community due to its potential pharmacological properties. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and future directions have been extensively studied.
Mechanism Of Action
The mechanism of action of 3-Phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid is not fully understood. However, studies have suggested that it may exert its pharmacological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. This compound has also been found to inhibit the activity of COX-2, which is involved in the production of prostaglandins that promote inflammation.
Biochemical And Physiological Effects
Studies have shown that 3-Phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid exhibits antitumor activity by inducing apoptosis and inhibiting cell proliferation. This compound has also been found to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and prostaglandins. Additionally, it has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Advantages And Limitations For Lab Experiments
One advantage of using 3-Phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid in lab experiments is its potential pharmacological properties. This compound has been found to exhibit various activities that may be useful in the development of therapeutic agents. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for the research on 3-Phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and pain. Another direction is to further elucidate its mechanism of action to better understand how it exerts its pharmacological effects. Additionally, studies could explore the potential of this compound in combination with other drugs to enhance its therapeutic efficacy.
Scientific Research Applications
3-Phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid has been studied for its potential pharmacological properties. It has been found to exhibit antitumor, anti-inflammatory, and analgesic activities. This compound has also been investigated for its potential use as a therapeutic agent for various diseases, including cancer, inflammation, and pain.
properties
IUPAC Name |
3-phenyl-6-thiophen-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O3S/c20-17(21)11-9-12(13-7-4-8-23-13)18-16-14(11)15(19-22-16)10-5-2-1-3-6-10/h1-9H,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIWJFWRTBWGSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC3=C2C(=CC(=N3)C4=CC=CS4)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901172099 | |
Record name | 3-Phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901172099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid | |
CAS RN |
937597-62-1 | |
Record name | 3-Phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937597-62-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901172099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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